
Shp2-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-20 is a small molecule inhibitor targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate oncogenic signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-20 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and activity.
Analyse Des Réactions Chimiques
Types of Reactions
Shp2-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Shp2-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those driven by aberrant SHP2 activity. .
Industry: Utilized in drug discovery and development programs to identify and optimize new SHP2 inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
Shp2-IN-20 exerts its effects by inhibiting the phosphatase activity of SHP2. SHP2 is involved in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, increased apoptosis, and impaired tumor growth. The molecular targets of this compound include the SH2 domains and the phosphotyrosine phosphatase domain of SHP2, which are critical for its enzymatic activity .
Comparaison Avec Des Composés Similaires
Shp2-IN-20 is compared with other SHP2 inhibitors, such as SHP099, TNO155, and RMC-4550. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and selectivity. This compound is unique due to its specific binding affinity and inhibitory profile, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies .
List of Similar Compounds
SHP099: A potent and selective SHP2 inhibitor with demonstrated efficacy in preclinical cancer models.
TNO155: An SHP2 inhibitor that has shown promise in overcoming resistance to tyrosine kinase inhibitors in neuroblastoma.
RMC-4550:
This compound represents a significant advancement in the field of SHP2 inhibition, offering new opportunities for scientific research and therapeutic development. Its unique properties and broad range of applications make it a valuable compound for further exploration and study.
Propriétés
Formule moléculaire |
C25H24F2N6 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |
Clé InChI |
SNLILQPOOHTROO-HSZRJFAPSA-N |
SMILES isomérique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
SMILES canonique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





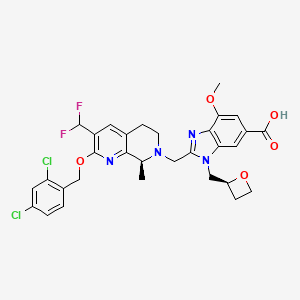
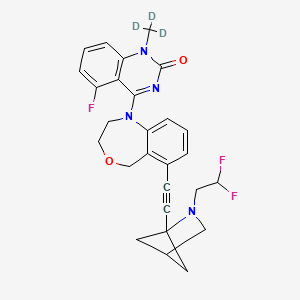
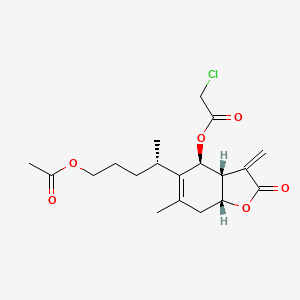
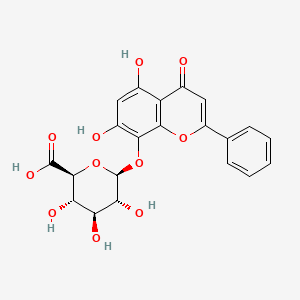

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
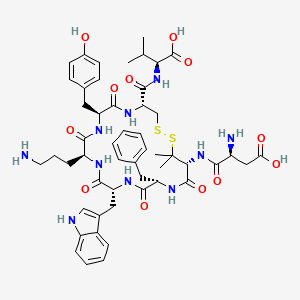
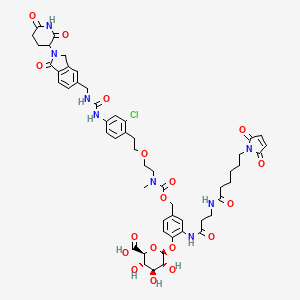
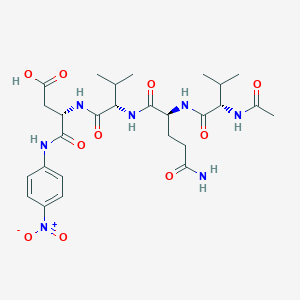
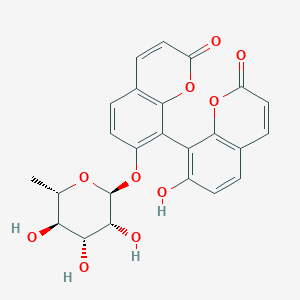
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
